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Compound of Interest

Compound Name: Methyl 3,4-diaminobenzoate

Cat. No.: B1360238 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
3,4-diaminobenzoate, a key intermediate in various synthetic applications, including

pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for

obtaining these spectra.

Quantitative Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of Methyl 3,4-diaminobenzoate.

¹H NMR Data
Table 1: ¹H NMR Spectroscopic Data for Methyl 3,4-diaminobenzoate
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Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

7.49 Doublet (d) 1H 7.01 Ar-H

7.47 Singlet (s) 1H - Ar-H

6.68 Doublet (d) 1H 7.01 Ar-H

3.87 Singlet (s) 3H - -COOCH₃

3.80
Broad Singlet (br

s)
2H - -NH₂

3.35
Broad Singlet (br

s)
2H - -NH₂

Solvent: CDCl₃, Spectrometer Frequency: 500 MHz[1][2]

¹³C NMR Data
Table 2: ¹³C NMR Spectroscopic Data for Methyl 3,4-diaminobenzoate

Chemical Shift (δ) ppm Assignment

166.56 C=O (Ester)

140.89 Ar-C

138.16 Ar-C

120.87 Ar-C

118.23 Ar-C

118.16 Ar-C

52.11 -OCH₃

Solvent: CDCl₃, Spectrometer Frequency: 125 MHz[1][2]
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IR Data
Table 3: Infrared (IR) Spectroscopic Data for Methyl 3,4-diaminobenzoate

Wavenumber (cm⁻¹) Functional Group Assignment

3400-3250 N-H Stretch (primary amine)

3100-3000 Aromatic C-H Stretch

2960, 2870 Aliphatic C-H Stretch (-OCH₃)

1730-1715 C=O Stretch (Ester)

1600-1585, 1500-1400 Aromatic C=C Bending

1300-1000 C-O Stretch (Ester)

Note: Specific peak values can be obtained from the referenced spectrum.

Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Data for Methyl 3,4-diaminobenzoate

m/z Ion Method

189.00 [M+Na]⁺ LCMS

Calculated value for [M+Na]⁺: 189.06[1][2]

Experimental Protocols
Synthesis and Purification of Methyl 3,4-
diaminobenzoate
Methyl 3,4-diaminobenzoate can be synthesized from 3,4-diaminobenzoic acid. In a typical

procedure, thionyl chloride is slowly added to a solution of 3,4-diaminobenzoic acid in

methanol. The reaction mixture is stirred at room temperature. After the reaction is complete,

the solvent is removed under reduced pressure. The resulting residue is then subjected to a

purification process involving partitioning between water and ethyl acetate. The organic layer is
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washed sequentially with saturated aqueous sodium bicarbonate, saturated brine, and water,

and then dried over anhydrous magnesium sulfate. Finally, the solvent is evaporated to yield

the product.[1][2]

NMR Spectroscopy
A sample of purified Methyl 3,4-diaminobenzoate is dissolved in deuterated chloroform

(CDCl₃). A standard 5 mm NMR tube is used for the analysis.

¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 500 MHz spectrometer. The

chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as

an internal standard.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on a 125 MHz spectrometer with

proton decoupling. The chemical shifts are reported in ppm relative to the solvent peak of

CDCl₃ (δ 77.16 ppm).

Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of solid Methyl 3,4-diaminobenzoate is obtained using a Bruker Tensor

27 FT-IR instrument. A small amount of the solid sample is placed on the sample holder for

analysis. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.[3]

Mass Spectrometry
For Liquid Chromatography-Mass Spectrometry (LC-MS), the sample is dissolved in a suitable

solvent and injected into the LC-MS system. The mass spectrum is recorded, and the mass-to-

charge ratio (m/z) of the ions is determined. The data presented here shows the sodium adduct

of the molecule ([M+Na]⁺).[1][2] For Electron Ionization Mass Spectrometry (EI-MS), a volatile

sample is introduced into the ion source where it is bombarded with electrons, leading to

ionization and fragmentation. The resulting ions are then separated and detected based on

their m/z ratio.

Experimental Workflow and Data Analysis
The following diagram illustrates the logical workflow from sample preparation to the acquisition

and analysis of spectroscopic data for Methyl 3,4-diaminobenzoate.
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Caption: Workflow for the spectroscopic characterization of Methyl 3,4-diaminobenzoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7345043.htm
https://www.chemicalbook.com/synthesis/methyl-3-4-diaminobenzoate.htm
https://spectrabase.com/spectrum/5vjBAEZw4Po
https://www.benchchem.com/product/b1360238#spectroscopic-data-of-methyl-3-4-diaminobenzoate-nmr-ir-ms
https://www.benchchem.com/product/b1360238#spectroscopic-data-of-methyl-3-4-diaminobenzoate-nmr-ir-ms
https://www.benchchem.com/product/b1360238#spectroscopic-data-of-methyl-3-4-diaminobenzoate-nmr-ir-ms
https://www.benchchem.com/product/b1360238#spectroscopic-data-of-methyl-3-4-diaminobenzoate-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1360238?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1360238?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

